1-bromo-2-[3-(2-methoxyphenoxy)propoxy]benzene
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Overview
Description
1-Bromo-2-[3-(2-methoxyphenoxy)propoxy]benzene is an organic compound with the molecular formula C16H17BrO3. It is a brominated aromatic ether, which means it contains a bromine atom attached to a benzene ring, along with ether linkages. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-2-[3-(2-methoxyphenoxy)propoxy]benzene typically involves multiple steps. One common method is the etherification of 1-bromo-2-hydroxybenzene with 3-(2-methoxyphenoxy)propyl bromide. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-[3-(2-methoxyphenoxy)propoxy]benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
1-Bromo-2-[3-(2-methoxyphenoxy)propoxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-2-[3-(2-methoxyphenoxy)propoxy]benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the methoxy group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. In reduction reactions, the aromatic ring is hydrogenated to form a cyclohexane derivative.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-fluoro-2-methylbenzene: Similar structure but with a fluorine atom and a methyl group.
1-Bromo-2-(methoxymethoxy)benzene: Contains a methoxymethoxy group instead of a methoxyphenoxy group.
2-Bromo-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene: Similar structure with an additional methyl group on the benzene ring.
Uniqueness
1-Bromo-2-[3-(2-methoxyphenoxy)propoxy]benzene is unique due to its specific substitution pattern and the presence of both bromine and methoxyphenoxy groups
Properties
IUPAC Name |
1-bromo-2-[3-(2-methoxyphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-18-15-9-4-5-10-16(15)20-12-6-11-19-14-8-3-2-7-13(14)17/h2-5,7-10H,6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOIILRYYQJGRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCOC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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